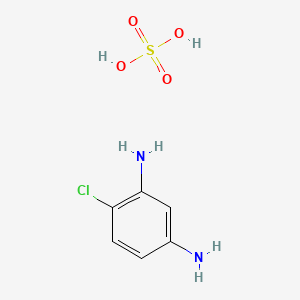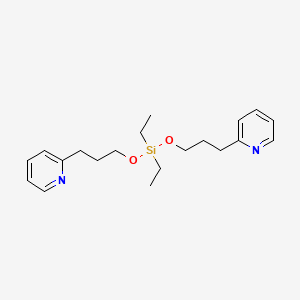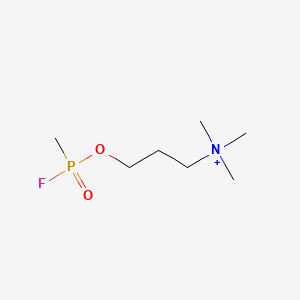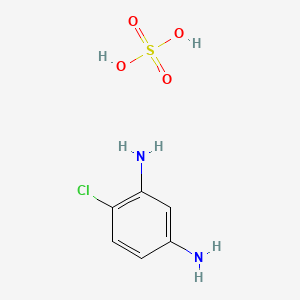
CID 123134052
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate, also known as Magnesium Ascorbyl Phosphate, is a stable derivative of vitamin C (L-ascorbic acid). This compound is widely used in various research domains due to its stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate is synthesized through the phosphorylation of L-ascorbic acid, followed by the introduction of magnesium ions. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The resulting L-ascorbic acid 2-phosphate is then reacted with magnesium salts to form the sesquimagnesium salt hydrate .
Industrial Production Methods
Industrial production of L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to dehydroascorbic acid under certain conditions.
Reduction: It can be reduced back to L-ascorbic acid.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: L-ascorbic acid.
Substitution: Derivatives with different functional groups replacing the phosphate group.
Aplicaciones Científicas De Investigación
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used in biocatalytic dephosphorylation and electrochemical detection assays.
Biology: Applied in cell differentiation, tissue engineering, and studies of gene repression.
Medicine: Investigated for its potential in treating oxidative stress-related conditions and promoting collagen synthesis.
Industry: Utilized in cosmetic formulations for its antioxidant properties and stability.
Mecanismo De Acción
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. The compound also stimulates collagen production by activating specific pathways involved in collagen synthesis. Additionally, it influences cell differentiation and gene expression by modulating various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- L-Ascorbic acid 2-phosphate trisodium salt
- L-Ascorbic acid 2-phosphate disodium salt
- L-Ascorbic acid 2-phosphate dipotassium salt
Uniqueness
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate is unique due to its enhanced stability and bioavailability compared to other derivatives of L-ascorbic acid. The presence of magnesium ions not only stabilizes the compound but also enhances its antioxidant properties and ability to stimulate collagen production .
Propiedades
Fórmula molecular |
C6H9Mg3O9P |
|---|---|
Peso molecular |
329.02 g/mol |
InChI |
InChI=1S/C6H9O9P.3Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m1.../s1 |
Clave InChI |
NBAIOTDOXXCJBR-BAGJPLKWSA-N |
SMILES isomérico |
C([C@H]([C@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg] |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


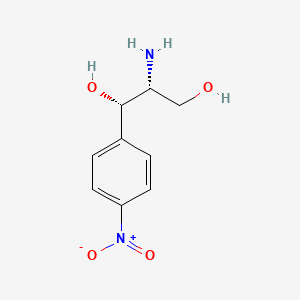
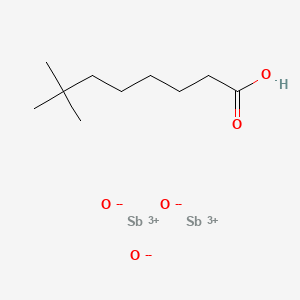
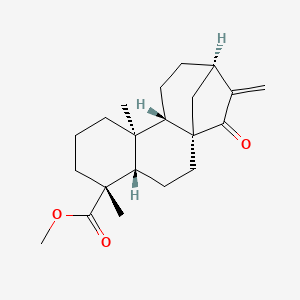
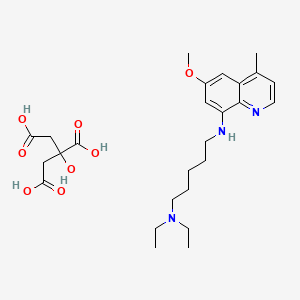
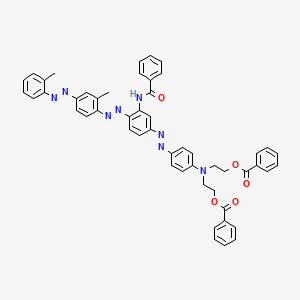
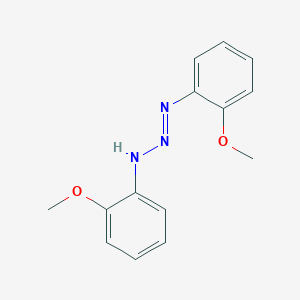
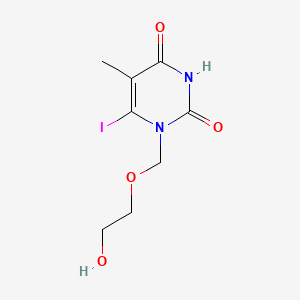
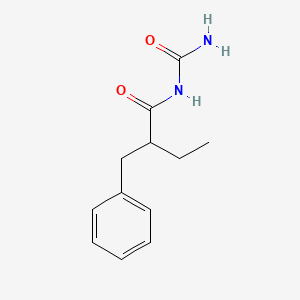
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
